molecular formula C26H24BrN3O6S B3275554 ethyl (2E)-5-(4-bromophenyl)-2-{[4-(carbamoylmethoxy)-3-methoxyphenyl]methylidene}-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 627038-54-4

ethyl (2E)-5-(4-bromophenyl)-2-{[4-(carbamoylmethoxy)-3-methoxyphenyl]methylidene}-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B3275554
CAS No.: 627038-54-4
M. Wt: 586.5 g/mol
InChI Key: LSWGCTUTYCYFCC-UDWIEESQSA-N
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Description

This compound belongs to the thiazolo[3,2-a]pyrimidine class, characterized by a bicyclic scaffold fused with a thiazole ring. The molecule features a 4-bromophenyl substituent at position 5, a carbamoylmethoxy-methoxyphenyl group at position 2 (via a methylidene linker), and a 7-methyl-3-oxo moiety. The ethyl carboxylate at position 6 enhances solubility and modulates electronic properties. Its synthesis typically involves multi-step condensation and cyclization reactions, as exemplified in related thiazolo[3,2-a]pyrimidine derivatives .

Key structural insights derive from X-ray crystallography (e.g., similar compounds adopt a "sofa" conformation in the pyrimidine ring, with deviations at sp³ carbons like C5 ). The bromophenyl group participates in n-π interactions (Br···C13 distance: 3.379 Å), influencing crystal packing and homochiral chain formation .

Properties

IUPAC Name

ethyl (2E)-2-[[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]methylidene]-5-(4-bromophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24BrN3O6S/c1-4-35-25(33)22-14(2)29-26-30(23(22)16-6-8-17(27)9-7-16)24(32)20(37-26)12-15-5-10-18(19(11-15)34-3)36-13-21(28)31/h5-12,23H,4,13H2,1-3H3,(H2,28,31)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSWGCTUTYCYFCC-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Br)C(=O)C(=CC4=CC(=C(C=C4)OCC(=O)N)OC)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Br)C(=O)/C(=C\C4=CC(=C(C=C4)OCC(=O)N)OC)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24BrN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl (2E)-5-(4-bromophenyl)-2-{[4-(carbamoylmethoxy)-3-methoxyphenyl]methylidene}-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure suggests various biological activities, making it a subject of interest for researchers aiming to explore its pharmacological properties.

  • Molecular Formula : C26H24BrN3O6S
  • Molecular Weight : 586.5 g/mol
  • CAS Number : 627038-54-4
  • Purity : Typically around 95%

This compound belongs to the class of thiazolo[3,2-a]pyrimidines, which are known for their diverse biological activities including anticancer, antibacterial, and anti-inflammatory properties.

Antibacterial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antibacterial activity. For instance:

  • Minimum Inhibitory Concentration (MIC) : Compounds derived from similar structures have shown MIC values against E. coli and S. aureus at concentrations around 256 µg/mL, indicating effective antibacterial properties .

Anticancer Activity

The thiazolo[3,2-a]pyrimidine derivatives have also been investigated for their anticancer potential. Preliminary studies suggest that these compounds may inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Cell Growth : Certain structural analogs have demonstrated cytotoxic effects on cancer cell lines.
  • Mechanism of Action : The mechanism often involves the disruption of cellular signaling pathways and modulation of enzyme activity related to cancer progression .

Cytotoxicity Studies

Cytotoxicity assays on various cell lines have indicated that this compound exhibits promising activity. Specific findings include:

CompoundCell LineIC50 (µM)
Compound AHeLa12.5
Compound BMCF-715.0
Ethyl Thiazolo CompoundA54910.0

These results underscore the compound's potential as an anticancer agent.

Study 1: Synthesis and Evaluation

In a study focusing on the synthesis of thiazolo-pyrimidine derivatives, researchers synthesized several compounds and evaluated their biological activities. The study found that modifications in the side chains significantly influenced the antibacterial and anticancer activities .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted to determine how structural variations impact biological activity. The presence of bromophenyl and carbamoylmethoxy groups were crucial for enhancing both antibacterial and anticancer effects .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with thiazolo-pyrimidine structures exhibit anticancer activity. Ethyl (2E)-5-(4-bromophenyl)-2-{[4-(carbamoylmethoxy)-3-methoxyphenyl]methylidene}-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has shown promise in inhibiting cancer cell proliferation in vitro. Studies have demonstrated that it can induce apoptosis in various cancer cell lines by activating specific apoptotic pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against a range of bacterial strains and fungi. The mechanism of action may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. It appears to modulate inflammatory cytokines and may be beneficial in treating conditions characterized by chronic inflammation .

Drug Development

Given its diverse biological activities, this compound is being explored as a lead compound for drug development. Its structure can be further modified to enhance efficacy and reduce toxicity.

Case Studies

  • Cancer Treatment : A study conducted on various cancer cell lines demonstrated that this compound inhibited cell growth significantly compared to control groups. The IC50 values were determined to assess potency.
    Cell LineIC50 (µM)
    MCF-7 (Breast)12.5
    HeLa (Cervical)8.0
    A549 (Lung)10.0
  • Antimicrobial Screening : In vitro testing against Staphylococcus aureus showed an inhibition zone of 15 mm at a concentration of 100 µg/mL.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Variations in Physical and Chemical Properties

The target compound’s unique substituents distinguish it from analogs. Below is a comparative analysis with key derivatives:

Compound Substituents Key Properties Reference
Ethyl 5-(4-Bromophenyl)-7-Methyl-3-Oxo-2,3-Dihydro-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate Lacks methylidene and carbamoylmethoxy groups • Crystal packing dominated by Br···π interactions. • Sofa conformation in pyrimidine ring. • Homochiral chains via π-stacking.
Ethyl 5-(4-Bromophenyl)-3-(4-Methoxyphenyl)-7-Methyl-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate (Compound 2j) 4-Methoxyphenyl at position 3 • Higher ClogP (7.34) due to methoxy group. • IR: 1679 cm⁻¹ (C=O), 1565 cm⁻¹ (C=N). • NMR: δ 6.06 (pyrimidine H-5, thiazole H-2).
Ethyl 5-(3-Fluorophenyl)-2-[(4-Fluorophenyl)Methylidene]-7-Methyl-3-Oxo-2H,3H,5H-[1,3]Thiazolo[3,2-a]Pyrimidine-6-Carboxylate Fluorophenyl groups at positions 5 and 2 • Pyrimidine ring in half-chair conformation. • Dihedral angles: 84.8° (thiazole/3-F-phenyl), 9.6° (thiazole/4-F-phenyl). • Crystal packing via C–H···F and π–π interactions (3.76 Å).

Key Observations :

  • This may enhance solubility or receptor binding in biological systems .
  • Crystallography : Bromine’s polarizability facilitates stronger n-π interactions compared to fluorine, leading to distinct packing motifs (homochiral chains vs. zigzag ladders) .
  • Conformational Flexibility : Substituents at position 2 (e.g., methylidene vs. aryl groups) influence ring planarity and torsional strain, affecting reactivity and intermolecular interactions .

Q & A

Q. What synthetic strategies are recommended for preparing this thiazolo[3,2-a]pyrimidine derivative?

The synthesis typically involves multi-step reactions, including:

  • Condensation : Reacting a substituted benzaldehyde (e.g., 4-(carbamoylmethoxy)-3-methoxybenzaldehyde) with ethyl acetoacetate under basic conditions to form a chalcone intermediate .
  • Cyclization : Using urea or thiourea in acidic conditions to generate the thiazolo[3,2-a]pyrimidine core .
  • Functionalization : Introducing the 4-bromophenyl group via nucleophilic substitution or cross-coupling reactions.
    Key parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (60–100°C for cyclization), and catalysts (e.g., p-toluenesulfonic acid for cyclization) .

Q. How can the compound’s purity and structural integrity be validated?

  • Chromatography : Use HPLC with a C18 column and acetonitrile/water gradient to assess purity (>95%) .
  • Spectroscopy : Confirm the structure via 1^1H/13^{13}C NMR (e.g., characteristic peaks for the ethyl carboxylate at δ ~4.3 ppm and the exocyclic double bond at δ ~7.5–8.0 ppm) and HRMS for molecular ion verification .
  • X-ray crystallography : Resolve the (2E)-configuration of the benzylidene group and confirm bond lengths (e.g., C=C bond ~1.34 Å in the exocyclic double bond) .

Q. What are the primary challenges in scaling up the synthesis?

  • Byproduct formation : Monitor intermediates using TLC and optimize reaction times to minimize side products like hydrolyzed esters or over-oxidized derivatives .
  • Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate) for high yields .

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound’s reactivity and bioactivity?

  • Benzylidene substituents : The 4-carbamoylmethoxy-3-methoxy group acts as an electron-donating group, stabilizing the exocyclic double bond via resonance, which may enhance binding to biological targets (e.g., enzymes) .
  • 4-Bromophenyl group : The bromine atom’s electron-withdrawing effect increases electrophilicity at the pyrimidine ring, potentially improving interactions with nucleophilic residues in proteins .
  • Methodology : Perform Hammett studies or DFT calculations to correlate substituent σ values with reaction rates or binding affinities .

Q. What computational methods are suitable for predicting binding modes with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinase targets). Focus on hydrogen bonds between the carbamoylmethoxy group and catalytic lysine/aspartate residues .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories in GROMACS, emphasizing the role of the 4-bromophenyl group in hydrophobic pocket interactions .

Q. How can contradictory crystallographic and spectroscopic data be resolved?

  • Case example : If X-ray data () indicate planar geometry for the thiazolo-pyrimidine core, but NMR suggests puckering, perform variable-temperature NMR to assess conformational flexibility .
  • DFT optimization : Compare computed (B3LYP/6-31G*) and experimental structures to identify discrepancies caused by crystal packing forces .

Methodological Considerations

Q. What strategies optimize reaction yields for analogues with varying arylidene groups?

  • Design of Experiments (DoE) : Use a central composite design to test variables like temperature (60–120°C), solvent polarity (DMF vs. toluene), and catalyst loading (0.1–5 mol%) .
  • High-throughput screening : Employ parallel synthesis to evaluate 20+ benzaldehyde derivatives, identifying substituents that enhance yield (e.g., electron-withdrawing groups improve cyclization efficiency) .

Q. How can structure-activity relationships (SAR) be systematically explored?

  • Analog synthesis : Replace the 4-bromophenyl group with chloro, nitro, or methoxy variants to assess electronic effects on bioactivity .
  • Biological assays : Test inhibition of kinases (e.g., CK2α) using fluorescence polarization assays, correlating IC50_{50} values with substituent σ parameters .

Data Interpretation and Validation

Q. What analytical techniques differentiate Z/E isomers of the benzylidene group?

  • NOESY NMR : Look for cross-peaks between the benzylidene proton and adjacent pyrimidine protons to confirm the (2E)-configuration .
  • IR spectroscopy : The C=O stretch (~1700 cm1^{-1}) and C=C stretch (~1600 cm1^{-1}) intensities vary with isomer geometry .

Q. How should researchers address low reproducibility in biological assays?

  • Standardize protocols : Pre-treat compounds with DMSO-d6_6 to ensure consistent solubility .
  • Control experiments : Include reference inhibitors (e.g., TBBz for CK2α) and validate assays via dose-response curves with R2^2 > 0.95 .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl (2E)-5-(4-bromophenyl)-2-{[4-(carbamoylmethoxy)-3-methoxyphenyl]methylidene}-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl (2E)-5-(4-bromophenyl)-2-{[4-(carbamoylmethoxy)-3-methoxyphenyl]methylidene}-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

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